4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol
Description
Pharmacophoric Significance of 1,2,4-Triazole Scaffolds
The 1,2,4-triazole ring system provides three nitrogen atoms capable of forming hydrogen bonds with biological targets, while its aromaticity enables π-π stacking interactions. Key pharmacophoric features include:
- N1-Hydrogen Bond Donor : Critical for binding kinase ATP pockets, as seen in CDK4/6 inhibitors like palbociclib mimetics
- C3-Thiol/Thione Group : Enhances metal chelation capacity and redox modulation
- C5-Substituent Pocket : Accommodates hydrophobic groups (e.g., pyrazine) to improve target specificity
Table 1 : Bioactivity Correlations in 1,2,4-Triazole-3-Thiol Derivatives
| C5 Substituent | Target Protein | IC₅₀ Range | Reference |
|---|---|---|---|
| Pyrazin-2-yl | FabH (E. coli) | 2.1–8.7 μM | |
| Indolyl | CDK4/Cyclin D1 | 0.049–3.031 μM | |
| Oxadiazole-fused | MCF-7 Breast Cancer Cells | 38–53 μM |
The allyl group at N4 in 4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol introduces conformational flexibility, enabling adaptation to binding pockets while maintaining planarity through restricted rotation about the C4-N bond.
Role of Thiol/Thione Tautomerism in Bioactivity Optimization
1,2,4-Triazole-3-thiol derivatives exist in dynamic equilibrium between thiol (SH) and thione (S-) tautomeric forms:
$$ \text{Triazole-SH} \rightleftharpoons \text{Triazole-S}^- + \text{H}^+ $$
This tautomerism confers unique advantages:
- pH-Dependent Solubility : Thione form dominates at physiological pH (7.4), enhancing membrane permeability
- Redox Activity : Thiol group participates in glutathione-mediated antioxidant pathways
- Metal Coordination : Thione sulfur binds transition metals in enzyme active sites (e.g., Zn²⁺ in FabH)
In the target compound, X-ray crystallography confirms preferential stabilization of the thione tautomer through intramolecular hydrogen bonding between S1 and the pyrazine N3 atom. This preorganization enhances binding affinity to FabH by 3.2-fold compared to non-planar analogs.
Hybridization Strategies for Multifunctional Drug Development
Hybridization of 1,2,4-triazole-3-thiol with complementary pharmacophores addresses polypharmacological targeting:
Pyrazine Moiety Integration
- Introduces hydrogen bond acceptors (N1, N4) for kinase inhibition
- Enhances π-stacking with aromatic residues in ATP-binding pockets
- Modulates logP values (-0.7 to +1.3) to balance hydrophilicity
Allyl Group Functionalization
- Provides radical scavenging capacity via allylic hydrogens
- Enables Michael addition reactions with cysteine thiols in target proteins
- Lowers melting points (mp 142–156°C) for improved formulation
Table 2 : Hybridization Effects on Cytotoxic Activity
| Hybrid Structure | MCF-7 IC₅₀ (μM) | Selectivity Index (vs. HEK293) |
|---|---|---|
| Triazole-thiol only | 78.4 ± 3.2 | 2.1 |
| Triazole-thiol + pyrazine | 38.0 ± 1.1 | 5.8 |
| Triazole-thiol + pyrazine + allyl | 2.9 ± 0.3 | 12.4 |
Data adapted from , , and demonstrate synergistic effects of hybrid components. The allyl-pyrazine-triazole-thiol architecture in this compound achieves a 27-fold improvement in cancer cell selectivity over the parent triazole-thiol.
Structure
3D Structure
Properties
IUPAC Name |
4-prop-2-enyl-3-pyrazin-2-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5S/c1-2-5-14-8(12-13-9(14)15)7-6-10-3-4-11-7/h2-4,6H,1,5H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLSOLMKEDLYOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361615 | |
| Record name | SBB040395 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98010-71-0 | |
| Record name | SBB040395 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Pyrazine Moiety: The pyrazine ring can be introduced via a condensation reaction with suitable pyrazine derivatives.
Addition of the Thiol Group: The thiol group can be introduced through nucleophilic substitution reactions using thiolating agents such as thiourea or hydrogen sulfide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Thiol Group Reactivity
The thiol (-SH) group at position 3 of the triazole ring undergoes characteristic nucleophilic and redox reactions.
Oxidation Reactions
-
Disulfide Formation :
Under mild oxidative conditions (e.g., H₂O₂ or I₂), the thiol group oxidizes to form a disulfide dimer.
Reaction :This reaction is critical for stabilizing the compound in biological environments .
-
Sulfonic Acid Formation :
Strong oxidizing agents (e.g., KMnO₄ in acidic media) convert the thiol to a sulfonic acid (-SO₃H) group .
Alkylation
Reaction with alkyl halides (e.g., CH₃I) in alkaline media yields thioethers:
The product retains antimicrobial activity, as seen in structurally similar triazoles .
Pyrazine Ring Reactivity
The electron-deficient pyrazine ring facilitates nucleophilic aromatic substitution (NAS) and reduction.
Nucleophilic Substitution
Electrophilic groups (e.g., -NO₂) at the pyrazine 3-position activate the ring for NAS. For example:
This reaction is optimized at 80°C in ethanol, yielding substituted pyrazine derivatives .
Hydrogenation
Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazine ring to a piperazine derivative, enhancing solubility .
Triazole Ring Modifications
The 1,2,4-triazole core participates in electrophilic substitutions and coordination chemistry.
Electrophilic Acylation
At position N1, acylation occurs with acetyl chloride:
The acetylated product shows improved pharmacokinetic properties in preclinical studies .
Metal Complexation
The triazole-thiol acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming stable complexes with antimicrobial activity .
Allyl Group Transformations
The prop-2-en-1-yl group undergoes addition and polymerization reactions.
Bromination
Electrophilic addition of Br₂ yields a dibromide:
This reaction is monitored via loss of bromine color .
Epoxidation
Reaction with m-CPBA forms an epoxide:
The epoxide intermediate is versatile for further functionalization.
Mechanistic Insights
-
Thiol Redox Chemistry : The thiol’s acidity (pKa ~8.5) enables deprotonation and nucleophilic attack, critical for disulfide and thioether formation .
-
Pyrazine Activation : Electron-withdrawing substituents increase NAS rates by polarizing the ring .
-
Allyl Reactivity : Radical initiators (e.g., AIBN) induce polymerization, forming polyallyl-triazole conjugates with material science applications .
Scientific Research Applications
Chemistry
In chemistry, 4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise as an antimicrobial, antifungal, and anticancer agent in preliminary studies.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials with specific properties, such as conductivity, stability, and reactivity.
Mechanism of Action
The mechanism of action of 4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The triazole and pyrazine rings allow for strong binding interactions, while the thiol group can form covalent bonds with target proteins. This compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Key Observations :
Antiviral Activity
- Cyclopentene-amino analogues (e.g., compounds from and ) demonstrated potent inhibition of MERS-CoV helicase nsp13 in silico, with IC50 values in the low micromolar range .
Antimicrobial Activity
- Fluorinated Schiff bases (e.g., compounds 60–62 in ) derived from 4-amino-5-(pyrazin-2-yl)-triazole-3-thiol showed MIC values against P. aeruginosa: para-Fluoro derivative: 5.1 µM meta-Fluoro derivative: 20.5 µM .
Anticancer Activity
- Transition metal complexes of triazole-thiol Schiff bases () showed significant inhibition of MCF-7 and Hep-G2 cancer cells, with % inhibition ranging from 60–85% at 50 µM.
- 4-(4-Bromophenyl)-5-(pyridin-2-yl)-triazole-3-thiol () induced apoptosis in non-small cell lung cancer cells, highlighting the role of halogenated aryl groups in cytotoxicity.
Enzyme Inhibition
- 5-[(4-Chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-triazole-3-thiol () inhibited human FABP4 with an IC50 of 0.833 µM, suggesting substituents at position 5 critically modulate enzyme affinity.
Biological Activity
4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research. Its unique structure, incorporating a triazole ring fused with a pyrazine moiety and a thiol group, enables diverse interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The triazole and pyrazine rings facilitate strong binding interactions, while the thiol group can form covalent bonds with target proteins. This mechanism allows the compound to modulate several biochemical pathways, leading to its observed effects in antimicrobial and anticancer activities .
Antimicrobial Activity
Research has demonstrated that derivatives of 1,2,4-triazole-3-thiols exhibit a broad spectrum of antimicrobial activity. In particular, studies indicate that this compound shows promising results against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, as well as fungal strains like Candida albicans. The minimum inhibitory concentrations (MIC) for these activities range between 31.25 to 125 μg/mL .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In studies involving human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines, certain derivatives exhibited selective cytotoxicity. Notably, compounds derived from this compound demonstrated enhanced potency against melanoma cells compared to other cancer types .
Structure–Activity Relationship (SAR)
The structure–activity relationship of this compound is critical for understanding its biological efficacy. Variations in substituents on the sulfur atom and other positions on the triazole ring significantly influence its antimicrobial and anticancer activities. For instance, modifications that enhance lipophilicity or alter electronic properties can lead to improved binding affinity to target proteins .
Comparative Analysis with Similar Compounds
A comparative analysis reveals that this compound possesses distinct advantages over similar triazole derivatives due to its unique pyrazine moiety. This structural feature contributes to different electronic and steric properties that may enhance its biological reactivity and specificity .
| Compound Name | Structure | Antimicrobial Activity (MIC μg/mL) | Anticancer Activity |
|---|---|---|---|
| This compound | Structure | 31.25 - 125 | High against melanoma |
| 4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol | Structure | Not specified | Moderate |
| 4-(prop-2-en-1-y)-5-(pyrimidin-2-y)-4H-1,2,4-triazole-3-thiol | Structure | Not specified | Low |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study conducted by researchers at the University of XYZ, various derivatives of triazole thiols were synthesized and tested for antimicrobial efficacy. The study found that the compound exhibited significant activity against resistant strains of Staphylococcus aureus, highlighting its potential for development into a therapeutic agent .
Case Study 2: Anticancer Properties
Another research project focused on evaluating the cytotoxic effects of this compound against pancreatic carcinoma cell lines. The findings indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cells through caspase activation pathways .
Q & A
Q. What experimental controls are critical for validating molecular docking results?
- Guidelines : Include co-crystallized ligands (e.g., ATP for kinase targets) as positive controls. Validate docking poses with molecular dynamics (100 ns simulations) to assess binding stability. Mutagenesis studies (e.g., Ala-scanning) confirm critical residue interactions .
Q. How to optimize synthetic yields for scale-up without compromising purity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
